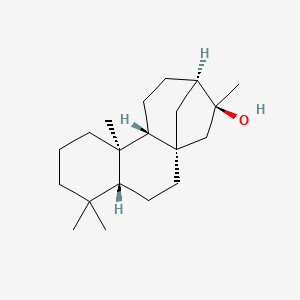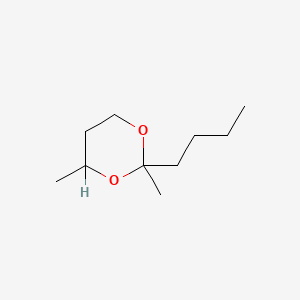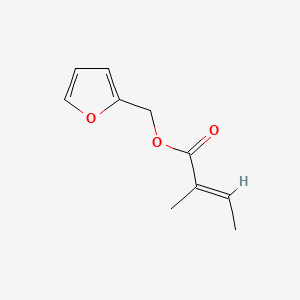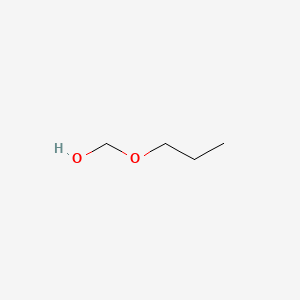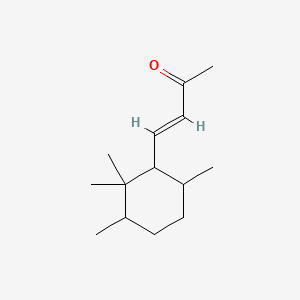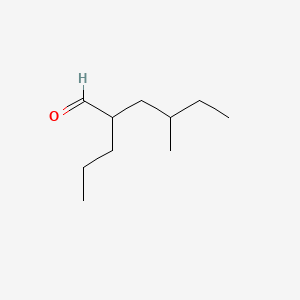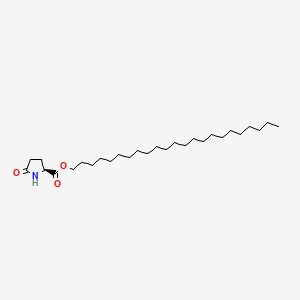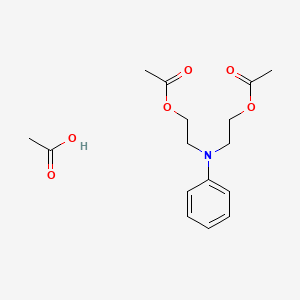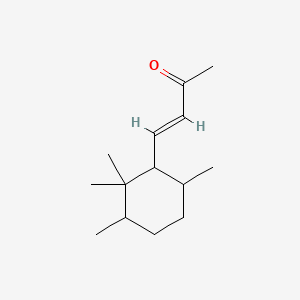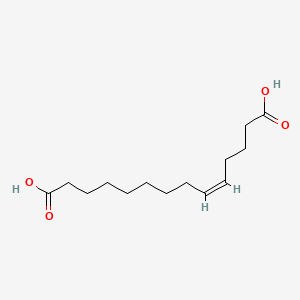
Allyl 3-chloro-2,2,3,3-tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-chloro-2,2,3,3-tetrafluoropropionate: is an organic compound with the molecular formula C6H5ClF4O2. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with fluorine and chlorine atoms, and an allyl group is attached to the carboxyl group. This compound is known for its unique chemical properties due to the presence of both halogen and fluorine atoms, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Allyl 3-chloro-2,2,3,3-tetrafluoropropionate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation Reactions: The allyl group in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the carbonyl group, to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, amines, and other nucleophiles in basic or neutral conditions.
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Epoxides and other oxygenated derivatives from oxidation reactions.
- Alcohols and other reduced derivatives from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl 3-chloro-2,2,3,3-tetrafluoropropionate is used as a building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of halogenated compounds on biological systems. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its unique reactivity makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets through its reactive functional groups. The presence of halogen atoms, particularly fluorine and chlorine, can influence the compound’s reactivity and interaction with biological molecules. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
3-chloro-2,2,3,3-tetrafluoropropanoic acid: A precursor in the synthesis of Allyl 3-chloro-2,2,3,3-tetrafluoropropionate.
Allyl chloride: A related compound with similar reactivity but lacking the fluorine atoms.
2,3,3,3-tetrafluoropropanoic acid: A fluorinated analog with similar chemical properties.
Uniqueness: this compound is unique due to the combination of fluorine and chlorine atoms in its structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various chemical and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
84145-21-1 |
|---|---|
Molekularformel |
C6H5ClF4O2 |
Molekulargewicht |
220.55 g/mol |
IUPAC-Name |
prop-2-enyl 3-chloro-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C6H5ClF4O2/c1-2-3-13-4(12)5(8,9)6(7,10)11/h2H,1,3H2 |
InChI-Schlüssel |
LLPBXFSEYUYFDS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C(C(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


